2-Bromo-3,4-difluorobenzamide
Overview
Description
2-Bromo-3,4-difluorobenzamide is a chemical compound with the molecular formula C7H4BrF2NO . It has a molecular weight of 236.02 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can help optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Scientific Research Applications
Electrochemical Fluorination
- Application : Electrochemical fluorination of aromatic compounds, including 2-Bromo-3,4-difluorobenzamide, is a significant process in organic synthesis. The study by Shainyan and Danilevich (2006) illustrates the conversion of 4-Bromobenzamide to 4-bromo-3,3,6,6-tetrafluoro-1,4-cyclohexadienecarboxamide through electrochemical fluorination, demonstrating the utility of this method in synthesizing complex fluorinated compounds (Shainyan & Danilevich, 2006).
Structural, Thermal, and Mechanical Properties of Polymorphs
- Application : Research by Mondal et al. (2017) on polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide, a compound closely related to this compound, highlights the importance of short, linear C-H···F intermolecular interactions in solid-state chemistry. This study reveals how the physical properties of polymorphs can be manipulated, which is crucial in materials science (Mondal et al., 2017).
Inhibitors of Photosynthesis
- Application : The study conducted by Kráľová et al. (2013) explores the role of 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, compounds structurally similar to this compound, as inhibitors of photosynthetic electron transport. This research provides insights into how such compounds can affect photosynthesis, relevant in the field of agricultural chemistry and plant biology (Kráľová et al., 2013).
Chemoselective Synthesis
- Application : Research by Chen et al. (2017) demonstrates the utility of 2-bromobenzamides in chemoselective synthesis, showcasing how these compounds can be used to create bioactive compounds and psychotropic drugs. This highlights the versatility of 2-bromobenzamides in organic synthesis and pharmaceutical applications (Chen et al., 2017).
Arylation of Heteroarenes
- Application : The work by Chen et al. (2013) on the Pd-catalyzed direct arylation of heteroarene C-H bonds by 2- or 4-bromobenzamides contributes to the field of catalysis and organic synthesis. This research is important for understanding how bromobenzamides can be used to create complex molecular structures in a controlled manner (Chen et al., 2013).
Crystal Structure Analysis
- Application : The study by Suchetan et al. (2016) on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, which are structurally related to this compound, contributes to the understanding of molecular geometry and interactions in crystallography (Suchetan et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-bromo-3,4-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUOLVEBDQILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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